Carazolol hydrochloride

説明

Promising high-affinity beta-adrenoceptor ligand for the noninvasive determination of beta receptor status using PET.

作用機序

Target of Action

Carazolol hydrochloride primarily targets the β1 and β2 adrenergic receptors . These receptors are part of the sympathetic nervous system and mediate physiological responses to the catecholamines norepinephrine and epinephrine .

Mode of Action

This compound acts as a high affinity inverse agonist (also referred to as a beta blocker) of the β-adrenergic receptor . This means that it binds to these receptors and reduces their activity. The β-adrenergic receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Biochemical Pathways

By blocking these receptors, this compound can affect these processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its ability to block β1 and β2 adrenergic receptors. This can lead to a decrease in heart rate, a decrease in the force of heart muscle contraction, and relaxation of smooth muscle in the airways and other tissues .

生化学分析

Biochemical Properties

Carazolol hydrochloride is a β-adrenergic receptor (β-AR) ligand, with Kd values of 0.2, 0.03, and 4.47 nM for the human β1-, β2-, and β3-ARs, respectively . It interacts with these receptors, forming reversible bonds, and impedes the actions of catecholamines in times of stress by saturating their sites of operation .

Cellular Effects

This compound, as a beta-adrenergic receptor blocking agent, can influence cell function by modulating the activity of these receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Molecular Mechanism

This compound acts as a high-affinity inverse agonist (also referred to as a beta-blocker) of the β-adrenergic receptor . It forms reversible bonds with beta-receptors, impeding the actions of catecholamines in times of stress by saturating their sites of operation .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it reduces epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg .

Metabolic Pathways

It is known to interact with beta-adrenergic receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its role as a beta-adrenergic receptor blocking agent, it is likely to be distributed wherever these receptors are present .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely to be localized wherever these receptors are present .

生物活性

Carazolol hydrochloride is a potent beta-adrenergic receptor antagonist, primarily functioning as an inverse agonist at the β-adrenergic receptors. This compound has garnered attention for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular and respiratory conditions.

- IUPAC Name : 1-(3-(4-Chlorobenzyl)-1,2,3,4-tetrahydro-2-naphthyl)ethanone hydrochloride

- Molecular Formula : C18H22ClN2O2

- Molar Mass : 298.386 g/mol

- PubChem CID : 20032198

Carazolol acts as a high-affinity inverse agonist at β-adrenergic receptors. The compound binds to these receptors with high specificity and affinity, demonstrating a stereospecific interaction where the (-) stereoisomer exhibits greater potency than the (+) stereoisomer. Kinetic studies indicate that carazolol binding involves two phases: an initial rapid association followed by a slower isomerization to form a stable complex with the receptor .

Binding Affinity and Specificity

Research has shown that carazolol can effectively differentiate between β1 and β2 adrenergic receptor subtypes. In canine myocardium, the ratio of β1 to β2 receptors is approximately 85% to 15%, while in canine lung tissue, this ratio shifts to 5% for β1 and 95% for β2. This specificity allows for targeted therapeutic interventions in conditions like heart failure and asthma .

Cardiovascular Effects

Carazolol has been studied for its effects on cardiac function. In vitro studies have demonstrated that it can mitigate ISO-dependent cardiac hypertrophy at lower concentrations than traditional beta-blockers like propranolol. This suggests that carazolol may offer a more favorable side effect profile while maintaining efficacy in managing cardiac conditions .

Respiratory Applications

In respiratory studies, carazolol's action on β2 receptors indicates potential benefits in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD). Its ability to selectively inhibit β2 receptor activity could help manage bronchoconstriction without significantly affecting heart rate or contractility, which is often a concern with non-selective beta-blockers .

Summary of Research Findings

科学的研究の応用

Pharmacological Applications

1. Beta-Adrenergic Receptor Characterization

Carazolol is primarily utilized to study beta-adrenergic receptors (βARs), which are critical in various physiological processes. It serves as a high-affinity ligand for both β1 and β2 adrenergic receptors, allowing researchers to characterize these receptors in different tissues. For instance, studies using ^3Hcarazolol have demonstrated its ability to bind saturably and with high affinity to βARs in canine myocardium and lung tissues, revealing important insights into receptor subtype distribution and pharmacological specificity .

2. Inverse Agonist Activity

As an inverse agonist of βARs, carazolol has been shown to effectively inhibit receptor activity below the basal level. This property makes it a valuable tool in understanding the mechanisms of receptor regulation and signaling pathways in various disease states, including heart failure and asthma .

Molecular Imaging Applications

1. Fluorescent Probes for Imaging

Recent advancements have led to the development of carazolol-derived fluorescent probes that facilitate real-time imaging of βARs in live cells. These probes exhibit high affinity for βARs and retain their functional properties, enabling researchers to visualize receptor localization and dynamics at nanometer resolution using super-resolution microscopy techniques. For example, studies have shown that carazolol conjugated with fluorophores can effectively reduce cAMP levels in stimulated cells, thus providing insights into receptor internalization and signaling dynamics .

2. Superresolution Microscopy

Carazolol's application extends to superresolution microscopy, where it aids in the visualization of receptor microdomains within cellular membranes. This capability is crucial for understanding the spatial organization of receptors and their interactions within complex cellular environments .

Cardiac Research Applications

1. Cardiac Hypertrophy Studies

Carazolol has been investigated for its effects on cardiac hypertrophy induced by isoproterenol (ISO). Research indicates that carazolol can mitigate ISO-dependent hypertrophy even at lower concentrations compared to other β-blockers like propranolol. This suggests potential therapeutic implications for managing conditions characterized by excessive cardiac growth .

2. Kinetic Analysis of Receptor Interaction

Kinetic studies utilizing carazolol have revealed two phases of interaction with βARs: an initial rapid reversible phase followed by a slower isomerization to form a high-affinity complex. This dual-phase interaction provides a deeper understanding of how ligands engage with receptors over time, which is essential for developing more effective therapeutic agents targeting these receptors .

Summary of Findings

The following table summarizes key findings related to the applications of carazolol hydrochloride across various research domains:

特性

IUPAC Name |

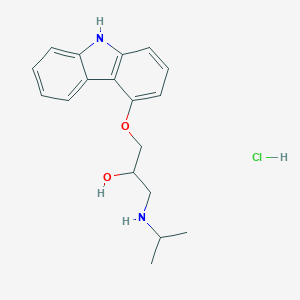

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNUICMBSWZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51997-43-4 | |

| Record name | Carazolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carazolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARAZOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。